molecular formula C14H11ClO2 B7763145 Methyl 4'-chloro[1,1'-biphenyl]-3-carboxylate

Methyl 4'-chloro[1,1'-biphenyl]-3-carboxylate

Cat. No.: B7763145
M. Wt: 246.69 g/mol
InChI Key: HUGWWAOXLBJUCT-UHFFFAOYSA-N
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Description

Methyl 4’-chloro[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a methyl ester group at the 3-position and a chlorine atom at the 4’-position. Biphenyl derivatives are widely studied due to their diverse applications in organic synthesis, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4’-chloro[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between Methyl 4-bromobenzoate and 4-Chlorophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent, at temperatures ranging from 50°C to 100°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 4’-chloro[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted biphenyl derivatives.

    Reduction: Methyl 4’-chloro[1,1’-biphenyl]-3-methanol.

    Oxidation: Biphenyl quinones.

Scientific Research Applications

Methyl 4’-chloro[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4’-chloro[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The biphenyl core can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound can inhibit certain enzymes, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

  • Methyl 4’-bromo[1,1’-biphenyl]-3-carboxylate
  • Methyl 4’-fluoro[1,1’-biphenyl]-3-carboxylate
  • Methyl 4’-iodo[1,1’-biphenyl]-3-carboxylate

Comparison: Methyl 4’-chloro[1,1’-biphenyl]-3-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its bromo, fluoro, and iodo counterparts. Additionally, the chlorine atom can influence the compound’s biological activity, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGWWAOXLBJUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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